molecular formula C26H22F3NO4 B12942883 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid

Cat. No.: B12942883
M. Wt: 469.5 g/mol
InChI Key: NABRFPLQNLUKGZ-KRWDZBQOSA-N
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Description

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with the desired benzyl group using a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. Flow microreactor systems are often employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Fluorenones

    Reduction: Benzyl alcohol derivatives

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for the selective modification of other functional groups in the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-(trifluoromethyl)benzyl)propanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly useful in applications where these properties are desirable.

Properties

Molecular Formula

C26H22F3NO4

Molecular Weight

469.5 g/mol

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-[4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)18-11-9-16(10-12-18)13-17(24(31)32)14-30-25(33)34-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23H,13-15H2,(H,30,33)(H,31,32)/t17-/m0/s1

InChI Key

NABRFPLQNLUKGZ-KRWDZBQOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](CC4=CC=C(C=C4)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O

Origin of Product

United States

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